1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized via ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of Substituents: The morpholinylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-(4-Morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidin-2-one core but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Morpholinylsulfonyl Compounds: Compounds with the morpholinylsulfonyl group exhibit similar chemical properties but may have different biological targets.
Nitrophenyl Compounds:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
132028-55-8 |
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Molecular Formula |
C14H17N3O6S |
Molecular Weight |
355.37 g/mol |
IUPAC Name |
1-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H17N3O6S/c18-14-2-1-5-16(14)12-4-3-11(10-13(12)17(19)20)24(21,22)15-6-8-23-9-7-15/h3-4,10H,1-2,5-9H2 |
InChI Key |
SYURIOLSRRXZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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